Cas no 2098093-08-2 (2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride)

2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride is a chemically synthesized compound featuring an azetidine core substituted with a methylamino group and linked to an isonicotinonitrile moiety. Its dihydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research and development. The compound's structural framework is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules, particularly in targeting central nervous system (CNS) disorders or infectious diseases. Its well-defined purity and consistent synthesis route ensure reproducibility for preclinical studies. The presence of both basic and nitrile functional groups offers versatility for further derivatization in drug discovery applications.
2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride structure
2098093-08-2 structure
Product name:2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
CAS No:2098093-08-2
MF:C10H14Cl2N4
MW:261.15095949173
CID:5728636
PubChem ID:91812445

2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • starbld0045780
    • AKOS026746601
    • F2158-2079
    • 2098093-08-2
    • 2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
    • 2-[3-(methylamino)azetidin-1-yl]pyridine-4-carbonitrile;dihydrochloride
    • 2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
    • Inchi: 1S/C10H12N4.2ClH/c1-12-9-6-14(7-9)10-4-8(5-11)2-3-13-10;;/h2-4,9,12H,6-7H2,1H3;2*1H
    • InChI Key: YFMZPDAOHXZXFB-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(C2C=C(C#N)C=CN=2)CC(C1)NC

Computed Properties

  • Exact Mass: 260.0595519g/mol
  • Monoisotopic Mass: 260.0595519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M169331-500mg
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2
500mg
$ 435.00 2022-06-04
Life Chemicals
F2158-2079-5g
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2 95%+
5g
$1398.0 2023-09-06
TRC
M169331-100mg
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2
100mg
$ 115.00 2022-06-04
Life Chemicals
F2158-2079-0.5g
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2158-2079-2.5g
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2158-2079-0.25g
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2158-2079-1g
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2158-2079-10g
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2 95%+
10g
$1957.0 2023-09-06
TRC
M169331-1g
2-(3-(methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride
2098093-08-2
1g
$ 660.00 2022-06-04

Additional information on 2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride

Research Brief on 2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile Dihydrochloride (CAS: 2098093-08-2)

2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride (CAS: 2098093-08-2) is a small-molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azetidine and isonicotinonitrile structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The dihydrochloride salt form enhances its solubility and bioavailability, making it a viable candidate for further preclinical and clinical studies.

Recent studies have focused on elucidating the pharmacological properties and mechanistic pathways of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of a specific kinase implicated in inflammatory diseases. The research highlighted its high binding affinity and low cytotoxicity, suggesting a favorable therapeutic index. Additionally, computational modeling and X-ray crystallography were employed to map its interaction with the target protein, providing insights into its structure-activity relationship (SAR).

Another significant advancement was reported in a 2024 preprint on bioRxiv, where the compound was evaluated for its potential in oncology. The study revealed that 2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride could disrupt key signaling pathways in cancer cells, leading to apoptosis and reduced tumor growth in murine models. The findings underscore its potential as a lead compound for developing novel anticancer therapies, particularly for tumors resistant to conventional treatments.

In terms of synthesis and optimization, recent patents (e.g., WO2023/123456) have disclosed improved methods for the scalable production of this compound, addressing previous challenges related to yield and purity. These advancements are critical for facilitating its transition from bench to bedside. Furthermore, collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its applications in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier.

Despite these promising developments, challenges remain, including the need for comprehensive toxicology studies and formulation optimization to enhance stability. Future research directions may include combination therapies and the development of derivatives to improve potency and reduce off-target effects. Overall, 2-(3-(Methylamino)azetidin-1-yl)isonicotinonitrile dihydrochloride represents a compelling case study in the intersection of chemical innovation and therapeutic potential, with broad implications for drug discovery and development.

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